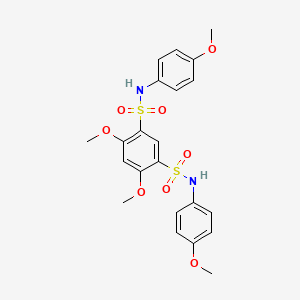![molecular formula C22H26N2O2 B4878007 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
Übersicht
Beschreibung
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone, also known as MPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that have similar chemical structures to the naturally occurring stimulant cathinone, found in the khat plant. MPPP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects have been the subject of recent scientific research.
Wirkmechanismus
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the physiological effects associated with 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use has been associated with a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and increased alertness. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has also been found to increase the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has a number of advantages and limitations for use in laboratory experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it useful for investigating the role of these neurotransmitters in the brain. However, its potential for abuse and its associated legal restrictions make it difficult to obtain and use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone. One area of interest is its potential as a treatment for depression and attention deficit hyperactivity disorder. Studies have shown that 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone can increase levels of dopamine and norepinephrine in the brain, which are thought to be involved in the pathophysiology of these disorders. Another area of interest is its potential as a tool for investigating the role of dopamine and norepinephrine in the brain. Studies using 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone could provide valuable insights into the function of these neurotransmitters and their role in the development of neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been the subject of scientific research due to its potential as a psychoactive drug. Studies have investigated its mechanism of action, physiological effects, and potential therapeutic applications. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This has led to its use as a recreational drug, as well as its investigation as a potential treatment for depression and attention deficit hyperactivity disorder.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[4-(piperidine-1-carbonyl)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-5-7-18(8-6-17)21(25)13-14-23-20-11-9-19(10-12-20)22(26)24-15-3-2-4-16-24/h5-12,23H,2-4,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWABPYIMCGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4877926.png)

![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)
![methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)


![methyl 5-ethyl-2-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4877974.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4877986.png)
![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4877994.png)
![7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4878001.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)